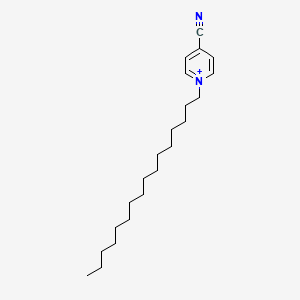
9,13-Dimethylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,13-Dimethylhentriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its specific structural configuration, where methyl groups are attached to the 9th and 13th carbon atoms of the hentriacontane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethylhentriacontane typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons or alkanes.
Purification: The final product is purified using techniques like distillation or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to facilitate the alkylation and chain elongation processes.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Batch or Continuous Processes: Depending on the scale, either batch or continuous production methods can be employed.
Análisis De Reacciones Químicas
Types of Reactions
9,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert any functional groups back to hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
9,13-Dimethylhentriacontane has several applications in scientific research, including:
Chemistry
Model Compound: Used as a model compound in studies of long-chain hydrocarbons and their properties.
Catalysis Research: Investigated for its behavior in catalytic processes and reactions.
Biology
Biomarker: Utilized as a biomarker in ecological and environmental studies to trace the presence of specific organisms or environmental conditions.
Medicine
Pharmacological Studies: Explored for its potential effects and interactions with biological systems.
Industry
Lubricants: Used in the formulation of specialized lubricants due to its long-chain structure and stability.
Surfactants: Investigated for its potential use in surfactant formulations.
Mecanismo De Acción
The mechanism of action of 9,13-Dimethylhentriacontane involves its interaction with molecular targets and pathways, primarily through hydrophobic interactions due to its non-polar nature. It can integrate into lipid membranes, affecting membrane fluidity and function. In catalytic processes, it may act as a substrate or intermediate, participating in various reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hentriacontane: The parent compound without methyl substitutions.
3,9-Dimethylhentriacontane: Another isomer with methyl groups at different positions.
13,17-Dimethylhentriacontane: A similar compound with methyl groups at the 13th and 17th positions.
Uniqueness
9,13-Dimethylhentriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
73189-42-1 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
9,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-29-33(4)31-27-30-32(3)28-25-23-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Clave InChI |
DBSCKMQEVUBOTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)






![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)


